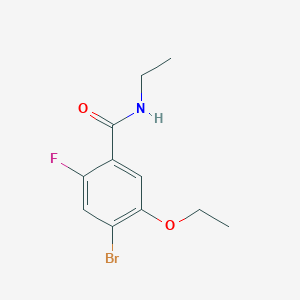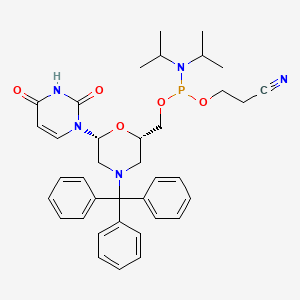
3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiopyranylium core substituted with methoxyphenyl and methylthio groups, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide typically involves multi-step organic reactions. The process begins with the preparation of the thiopyranylium core, followed by the introduction of methoxyphenyl and methylthio substituents. Common reagents used in these reactions include methoxybenzene derivatives and methylthiol compounds. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective production techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the industrial production process.
化学反应分析
Types of Reactions
3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyranylium core to a more reduced state.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide involves its interaction with molecular targets through its thiopyranylium core and substituents. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved may include electron transfer processes and the modulation of enzyme activity.
相似化合物的比较
Similar Compounds
3,6-Bis(4-methoxyphenyl)thiopyranylium iodide: Lacks the methylthio group, affecting its reactivity and applications.
2-(Methylthio)thiopyranylium iodide: Lacks the methoxyphenyl groups, resulting in different chemical properties.
Uniqueness
3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyranylium iodide is unique due to the combination of methoxyphenyl and methylthio substituents on the thiopyranylium core. This unique structure imparts specific electronic and steric properties, making it valuable in various scientific and industrial applications.
属性
分子式 |
C20H19IO2S2 |
|---|---|
分子量 |
482.4 g/mol |
IUPAC 名称 |
3,6-bis(4-methoxyphenyl)-2-methylsulfanylthiopyrylium;iodide |
InChI |
InChI=1S/C20H19O2S2.HI/c1-21-16-8-4-14(5-9-16)18-12-13-19(24-20(18)23-3)15-6-10-17(22-2)11-7-15;/h4-13H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
SETCLCCKDZENTE-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=C(C=C1)C2=C([S+]=C(C=C2)C3=CC=C(C=C3)OC)SC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13723636.png)

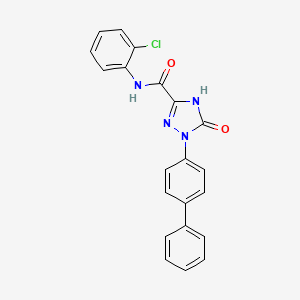
![(2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13723652.png)
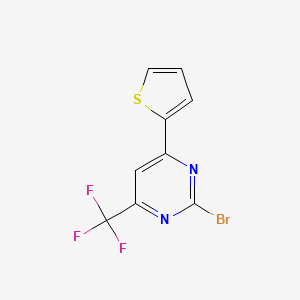
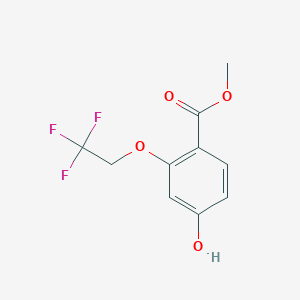
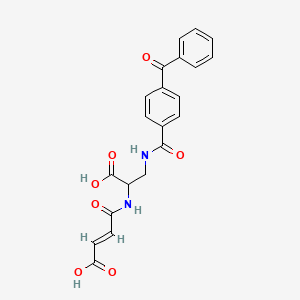
![1-Cyclopropylmethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13723686.png)

![1-(2-Methyl-propane-1-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723701.png)
